molecular formula C32H30F5N3O5 B1671154 Elagolix CAS No. 834153-87-6

Elagolix

Cat. No. B1671154
M. Wt: 631.6 g/mol
InChI Key: HEAUOKZIVMZVQL-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elagolix is an orally bioavailable, second-generation, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist . It is used to manage moderate to severe pain caused by endometriosis . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Several elagolix formulations ranging from suspension to modified and immediate-release (IR) tablets were evaluated throughout the development program and across multiple phase I studies .


Molecular Structure Analysis

Elagolix has a complex molecular structure. Its IUPAC name is 4- [ [ (1 R )-2- [5- (2-Fluoro-3-methoxyphenyl)-3- [ [2-fluoro-6- (trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid .


Chemical Reactions Analysis

In a study, an analysis assay was developed and verified to detect the concentration level of elagolix in plasma from rats after sample preparation based on a newly validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technique .


Physical And Chemical Properties Analysis

Elagolix has a molecular weight of 631.600 g·mol −1 . It is moderately (80%) bound to human plasma proteins, and preferentially partitions into plasma rather than blood cellular components .

Scientific Research Applications

Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones

Elagolix demonstrates dose-dependent suppression of gonadotropins (FSH, LH) and ovarian hormones (estradiol, progesterone) in premenopausal women. This characteristic is particularly relevant in the management of sex-hormone-dependent diseases in women (Ng et al., 2017).

Treatment of Endometriosis-Associated Pain

Elagolix has shown effectiveness in reducing endometriosis-associated pain. It works by dose-dependently suppressing estradiol levels, which plays a key role in the management of endometriosis-related symptoms (Ács et al., 2015).

First Global Approval for Endometriosis Pain Management

Elagolix received its first global approval for the management of moderate to severe pain associated with endometriosis. This approval was based on positive results from phase III trials (Lamb, 2018).

LC-MS Compatible Chromatographic Method

A novel LC-MS compatible chromatographic method was developed for the quantification of Elagolix's potential organic impurities in tablet dosage forms. This research highlights the importance of analyzing impurities in pharmaceutical preparations of Elagolix (Desai et al., 2023).

Efficacy in Endometriosis Treatment

Elagolix's efficacy in treating endometriosis has been extensively studied. It differs from other GnRH antagonists due to its nonpeptide structure, allowing for oral administration (Perricos & Wenzl, 2017).

Suppression of Ovulation

Elagolix suppresses ovulation in a dose-dependent manner. It is effective for the treatment of endometriosis-associated pain and is being developed for heavy menstrual bleeding associated with uterine fibroids (Archer et al., 2020).

Clinical Pharmacology

The clinical pharmacology of Elagolix has been extensively evaluated, showing significant population variability. It has minimal effects based on baseline characteristics and demographics, except for certain extrinsic and intrinsic factors (Shebley et al., 2019).

Enzyme-Transporter Interplay and Drug-Drug Interactions

Elagolix's enzyme-transporter interplay and its potential for drug-drug interactions have been quantitatively assessed using physiologically based pharmacokinetic modeling. This research is crucial for understanding how Elagolix interacts with other drugs and aids in managing potential risks (Chiney et al., 2019).

Evaluation of Elagolix's Impact on Fatigue

A study assessed the efficacy of Elagolix in reducing fatigue in women with moderate or severe endometriosis-associated pain, demonstrating its broader impact beyond pain management (Surrey et al., 2019).

Drug-Drug Interaction Studies

Elagolix's interactions with low-dose hormonal add-back therapy were studied to understand pharmacokinetic changes. This research is significant for patients requiring additional hormone therapy alongside Elagolix treatment (Nader et al., 2020).

Estimating Long-Term Bone Outcomes

Research on Elagolix's impact on bone mineral density in premenopausal women and its projected long-term effects on postmenopausal fracture risk highlights the drug's safety profile over extended use (Kilpatrick et al., 2020).

Elagolix for Heavy Menstrual Bleeding in Uterine Fibroids

Elagolix has been studied for its effectiveness in reducing heavy menstrual bleeding in women with uterine fibroids, expanding its therapeutic applications beyond endometriosis (Schlaff et al., 2020).

Assessment of Clinical Drug‐Drug Interactions

The study of Elagolix as both a victim and perpetrator of drug-drug interactions provides critical insights for clinical prescribing and management of potential interactions (Polepally et al., 2020).

Real-World Use in Women with Endometriosis

A real-world evaluation of women diagnosed with endometriosis initiating Elagolix therapy in the United States offers insights into the drug's use outside of clinical trials (Surrey et al., 2020).

Safety And Hazards

Elagolix may cause serious side effects, including cardiovascular conditions, bone loss, and effects on pregnancy . It is contraindicated in women who are pregnant, have known osteoporosis or severe hepatic impairment . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Elagolix is currently being used to control heavy menstrual bleeding related to uterine fibroids in women before menopause . It should not be taken for more than 24 months . The future of Elagolix seems promising as it is being developed for the treatment of reproductive hormone-dependent disorders in women .

properties

IUPAC Name

4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUOKZIVMZVQL-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232348
Record name Elagolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Elagolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Endometriosis develops when tissue that is similar to the kind that is normally located in the uterus starts to grow outside of the uterus. Such growth leads to various symptoms like pain during periods, pelvic pain between periods, and pain during sexual intercourse. The growths themselves are referred to as lesions and frequently develop on the ovaries, fallopian tubes, and other areas around the uterus, including the bowel or bladder. The growth of these lesions is dependent upon the estrogen hormone. Elagolix is an orally-administered, nonpeptide small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland. Administration of elagolix results in dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased blood concentrations of the ovarian sex hormones, estradiol and progesterone.
Record name Elagolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elagolix

CAS RN

834153-87-6
Record name Elagolix
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834153-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elagolix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elagolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elagolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elagolix
Reactant of Route 2
Elagolix
Reactant of Route 3
Elagolix
Reactant of Route 4
Elagolix
Reactant of Route 5
Reactant of Route 5
Elagolix
Reactant of Route 6
Reactant of Route 6
Elagolix

Citations

For This Compound
2,090
Citations
WD Schlaff, RT Ackerman, A Al-Hendy… - … England Journal of …, 2020 - Mass Medical Soc
… elagolix-alone group was included to assess the impact of add-back therapy on the hypoestrogenic effects of elagolix. … elagolix with add-back therapy, as compared with elagolix …
Number of citations: 154 www.nejm.org
P Vercellini, P Viganò, G Barbara, L Buggio… - Human …, 2019 - academic.oup.com
… elagolix is dose-dependent, pain relief may be achieved by modulating the level of hypo-oestrogenism while limiting side effects. Elagolix … Furthermore, if low elagolix doses are used, …
Number of citations: 39 academic.oup.com
RD Kilpatrick, SE Chiuve, WD Leslie, LR Wegrzyn… - JBMR …, 2020 - Wiley Online Library
… To address this gap in knowledge, this study indirectly estimated the impact of elagolix on … treated with elagolix was modeled from the phase III program data (elagolix group) and used …
Number of citations: 4 asbmr.onlinelibrary.wiley.com
HS Taylor - Journal of Obstetrics and Gynaecology Canada, 2018 - Elsevier
This article reviews recent evidence about the potential place of the GnRH receptor antagonist elagolix in gynaecology, with a focus on endometriosis. Endometriosis is defined as …
Number of citations: 11 www.sciencedirect.com
M Shebley, AR Polepally, A Nader, JW Ng… - Clinical …, 2020 - Springer
… elagolix exposure, and due to the lack of clinical significance of the small reduction in elagolix exposure with meals, elagolix … Elagolix clinical efficacy results from all the phase III studies …
Number of citations: 47 link.springer.com
J Ng, K Chwalisz, DC Carter… - The Journal of Clinical …, 2017 - academic.oup.com
… Elagolix administration allows for modulation of gonadotropin … The results of this study provide a rationale for elagolix dose … used to inform dosing selection in elagolix phase 3 studies. …
Number of citations: 105 academic.oup.com
C Boniface, JN Schnorr, J Gray, J McLaughlin, H Cook… - F&S Reports, 2023 - Elsevier
… of premature ovulation in either the elagolix or ganirelix groups. … between the control group and elagolix group (30.55 vs. 30.31)… An analysis of the 580 fresh oocytes in the elagolix group …
Number of citations: 1 www.sciencedirect.com
HS Taylor, LC Giudice, BA Lessey… - … England Journal of …, 2017 - Mass Medical Soc
Background Endometriosis is a chronic, estrogen-dependent condition that causes dysmenorrhea and pelvic pain. Elagolix, an oral, nonpeptide, gonadotropin-releasing hormone (…
Number of citations: 427 www.nejm.org
B Carr, L Giudice, WP Dmowski… - … and pelvic pain …, 2013 - journals.sagepub.com
… participated in an elagolix study with treatment assignment to elagolix, placebo or DMPA. In … to elagolix had previous elagolix trial experience. None had received elagolix within the …
Number of citations: 58 journals.sagepub.com
JA Simon, A Al-Hendy, DF Archer… - Obstetrics and …, 2020 - ncbi.nlm.nih.gov
… met the primary endpoint in this elagolix with add-back group … with up to 12 months of elagolix plus add-back therapy were … with elagolix plus add-back therapy than with elagolix alone {…
Number of citations: 50 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.